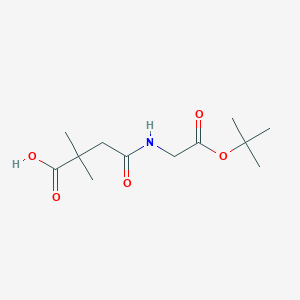

N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid

Descripción general

Descripción

N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid is a versatile chemical compound with the molecular formula C12H21NO5. It is widely used in various scientific research fields due to its unique properties. This compound is particularly valuable in organic synthesis, drug development, and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid typically involves the reaction of tert-butyl chloroformate with 2,2-dimethylsuccinic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is often automated to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Prodrug Development

One of the primary applications of N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid is in the development of prodrugs. Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion to release the active drug. The compound's structure allows it to be used as a protective group for amines in peptide synthesis, enhancing the stability and bioavailability of therapeutic agents.

- Case Study: Camptothecin Prodrugs

Research has demonstrated that similar compounds can be utilized to create polymeric prodrugs linked to chemotherapeutic agents like camptothecin. These polymeric systems showed improved efficacy in preclinical models, indicating that this compound could serve a similar role in enhancing drug delivery systems .

Polymer Science Applications

2.1 Synthesis of Biodegradable Polymers

This compound can be employed in the synthesis of biodegradable polymers. Its ability to form esters with alcohols makes it suitable for creating polyesters that have potential applications in drug delivery and tissue engineering.

| Polymer Type | Properties | Applications |

|---|---|---|

| Poly(lactic-co-glycolic acid) (PLGA) | Biodegradable, biocompatible | Drug delivery, sutures |

| Poly(ethylene glycol) (PEG) | Water-soluble, non-toxic | Hydrophilic coatings, drug solubilization |

| Polycaprolactone (PCL) | Slow degradation rate | Tissue scaffolds |

Chemical Intermediates

3.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound can also serve as an intermediate in the synthesis of various active pharmaceutical ingredients due to its functional groups that facilitate further chemical reactions.

Mecanismo De Acción

The mechanism of action of N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Comparación Con Compuestos Similares

N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid can be compared with other similar compounds such as:

- N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinimide

- N-tert-Butoxycarbonylmethyl-2,2-dimethyl-glutaric acid

- N-tert-Butoxycarbonylmethyl-2,2-dimethyl-malonamic acid

These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific combination of functional groups, which provides distinct advantages in certain synthetic and research applications .

Actividad Biológica

N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid (Boc-DMSA) is a compound of interest in medicinal chemistry, particularly for its potential applications in drug delivery and cancer therapy. This article reviews the biological activity of Boc-DMSA, emphasizing its synthesis, pharmacological properties, and relevant case studies.

Synthesis of Boc-DMSA

The synthesis of Boc-DMSA typically involves the protection of the amine group using a tert-butoxycarbonyl (Boc) group, followed by the introduction of the dimethylsuccinic acid moiety. The general synthetic route can be outlined as follows:

- Formation of the Boc derivative : The amine is reacted with Boc anhydride to form the Boc-protected amine.

- Introduction of dimethylsuccinic acid : The Boc-protected amine is then coupled with dimethylsuccinic acid through standard peptide coupling methods.

Biological Activity and Mechanisms

Boc-DMSA exhibits several biological activities, primarily due to its ability to act as a prodrug and its structural properties that enhance drug solubility and stability.

1. Cytotoxicity Studies

Research indicates that Boc-DMSA can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of Boc-DMSA can be designed to release active drug components selectively in tumor environments, enhancing therapeutic efficacy while minimizing systemic toxicity.

| Compound | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| Boc-DMSA derivative 1 | SKOV3 (ovarian cancer) | 49.7 | |

| Boc-DMSA derivative 2 | MCF-7 (breast cancer) | 14 |

The cytotoxicity of Boc-DMSA derivatives is attributed to their ability to interfere with cellular processes such as DNA replication and repair. This interference can lead to apoptosis in cancer cells. The prodrug nature allows for targeted release within the tumor microenvironment, enhancing selectivity.

Case Study 1: Targeted Drug Delivery

In a study involving polymeric prodrugs incorporating Boc-DMSA, researchers demonstrated enhanced targeting capabilities using peptide sequences that bind specifically to cancer cell receptors. This approach resulted in improved accumulation of the drug in tumor tissues compared to non-targeted controls, significantly increasing the therapeutic index.

Case Study 2: In Vivo Efficacy

In vivo studies using xenograft models have shown that Boc-DMSA derivatives can effectively inhibit tumor growth without significant toxicity observed in normal tissues. For example, a study reported that mice treated with a Boc-DMSA-based chemotherapeutic agent exhibited a marked reduction in tumor size compared to control groups receiving no treatment or free drug forms.

Pharmacokinetics

Pharmacokinetic studies indicate that Boc-DMSA derivatives have favorable absorption and distribution profiles. They demonstrate prolonged circulation times due to their polymeric nature and the ability to evade rapid metabolism. This characteristic is crucial for maintaining effective drug concentrations at the tumor site over extended periods.

Propiedades

IUPAC Name |

2,2-dimethyl-4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-9(15)7-13-8(14)6-12(4,5)10(16)17/h6-7H2,1-5H3,(H,13,14)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSIJKGOXUIFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC(=O)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.